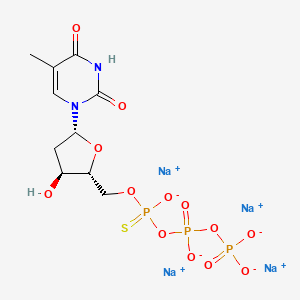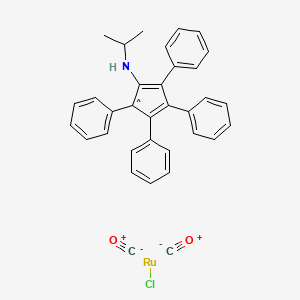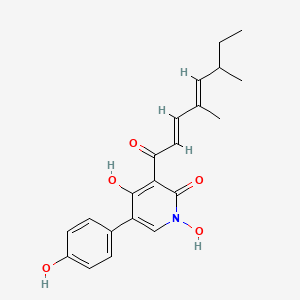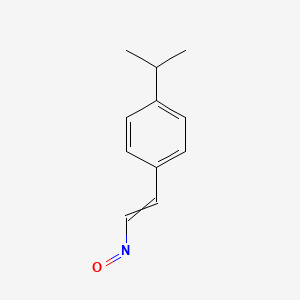
Thymidine-5'-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) is a sulfur-containing nucleotide derivative. It is an isomer of thymidine triphosphate, where one of the non-bridging oxygen atoms is replaced by sulfur. This compound is known for its ability to bind to various enzymes and proteins, making it a valuable tool in biochemical and molecular biology research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) typically involves the phosphorylation of thymidine with thiophosphoryl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride. The product is then purified using chromatographic techniques to obtain the desired isomer.
Industrial Production Methods
Industrial production of Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The thiophosphate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophosphates.
Wissenschaftliche Forschungsanwendungen
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and modification.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral therapies, particularly against HIV.
Industry: Utilized in the production of diagnostic kits and molecular biology reagents.
Wirkmechanismus
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) exerts its effects by binding to specific enzymes and proteins involved in nucleotide metabolism. It acts as a competitive inhibitor of deoxynucleoside triphosphate triphosphohydrolase SAMHD1, thereby affecting the cellular levels of deoxynucleoside triphosphates. This inhibition can interfere with viral replication, making it a potential antiviral agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine triphosphate (TTP): The parent compound without the sulfur modification.
Thymidine-5’-O-(1-thiotriphosphate),rp-isomer: Another isomer with different stereochemistry.
2’-Deoxythymidine-5’-O-(1-thiotriphosphate): A similar compound with a deoxy modification.
Uniqueness
Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) is unique due to its sulfur modification, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain enzymes and proteins, making it a valuable tool in biochemical research.
Eigenschaften
Molekularformel |
C10H13N2Na4O13P3S |
|---|---|
Molekulargewicht |
586.16 g/mol |
IUPAC-Name |
tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O13P3S.4Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(23-8)4-22-28(21,29)25-27(19,20)24-26(16,17)18;;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,29)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+,8+,28?;;;;/m0..../s1 |
InChI-Schlüssel |
VMENGOUYFQJEIS-ADSYJDMVSA-J |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)

![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)






![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)


![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
